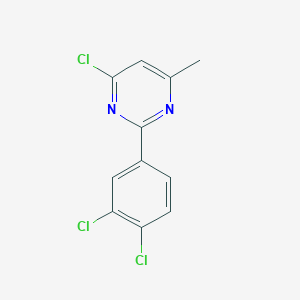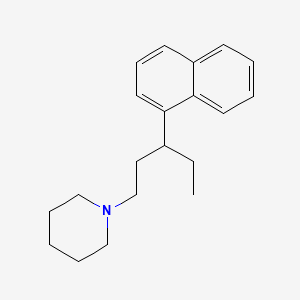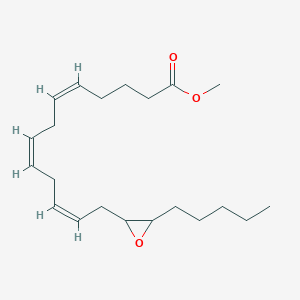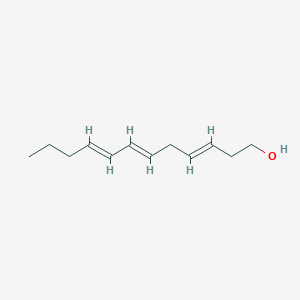
Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Xylyl 2,5-xylyl disulfide is an organic compound with the molecular formula C16H18S2 It is a disulfide derivative, characterized by the presence of two xylyl groups attached to a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Xylyl 2,5-xylyl disulfide can be achieved through several methods. One common approach involves the reaction of alkyl halides with thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C . Another method involves the reaction of organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at 60-70°C . These methods are efficient and produce the desired disulfide without contamination by higher polysulfides.
Industrial Production Methods
Industrial production of 2,4-Xylyl 2,5-xylyl disulfide typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of thiourea and elemental sulfur in the presence of sodium carbonate is favored due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Xylyl 2,5-xylyl disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The xylyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated xylyl derivatives.
Applications De Recherche Scientifique
2,4-Xylyl 2,5-xylyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2,4-Xylyl 2,5-xylyl disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of thiols or other sulfur-containing species. These reactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
2,4-Xylyl 2,5-xylyl disulfide can be compared with other disulfide compounds, such as:
2,4-Xylyl disulfide: (CAS#: 27080-90-6): Similar structure but different substitution pattern.
Di(2,5-xylyl) disulfide: (CAS#: 3808-86-4): Similar structure but different substitution pattern.
The uniqueness of 2,4-Xylyl 2,5-xylyl disulfide lies in its specific substitution pattern, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
65087-03-8 |
|---|---|
Formule moléculaire |
C16H18S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-[(2,5-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-6-8-15(14(4)9-11)17-18-16-10-12(2)5-7-13(16)3/h5-10H,1-4H3 |
Clé InChI |
GPIVSAFVQWEQOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SSC2=C(C=CC(=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)


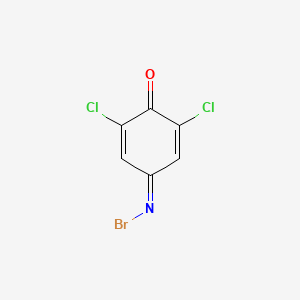
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)
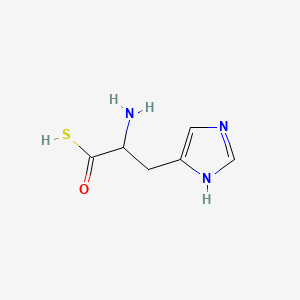
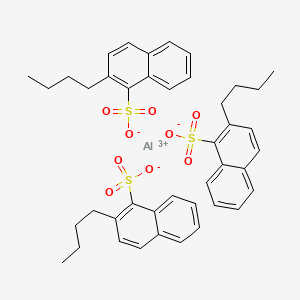
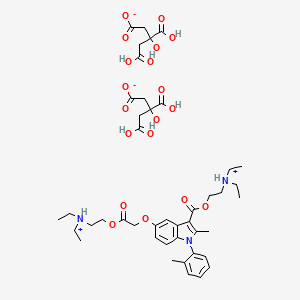
![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)
